molecular formula C23H28ClN3O6S B192879 4-Hydroxyglibenclamide CAS No. 23155-00-2

4-Hydroxyglibenclamide

Cat. No. B192879
CAS RN: 23155-00-2
M. Wt: 510 g/mol
InChI Key: IUWSGCQEWOOQDN-UHFFFAOYSA-N
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Description

4-Hydroxyglibenclamide (4-HGBA) is a small molecule that has been used in scientific research for decades. It is a glucosamine derivative that has a wide range of biochemical and physiological effects. 4-HGBA has been studied for its potential therapeutic applications, including for diabetes, cancer, and neurodegenerative diseases.

Scientific research applications

Metabolism and Hydrolysis Studies

4-Hydroxyglibenclamide, a metabolite of glyburide, has been studied in the context of metabolism and hydrolysis. One study focused on the hydrolysis of parabens, which are structurally related to 4-Hydroxyglibenclamide, and their absorption and metabolism in human and minipig skin. This research is significant in understanding the disposition of similar compounds after dermal exposure and their potential localized toxicity (Jewell et al., 2007).

Pharmacokinetics and Metabolite Identification

The pharmacokinetics and identification of glyburide metabolites, including 4-Hydroxyglibenclamide, have been a subject of research. A study analyzed the metabolism of glyburide by human and baboon placental microsomes, comparing it with liver metabolism. This research provides insights into the formation and structure of various hydroxylated derivatives of glyburide, including 4-Hydroxyglibenclamide (Ravindran et al., 2006).

Role in Neuroprotection

Glibenclamide's role in neuroprotection, potentially through its metabolites like 4-Hydroxyglibenclamide, has been studied. For instance, glibenclamide was found to prevent water diffusion abnormalities in the brain after cardiac arrest in rats, suggesting its neuroprotective effects. Understanding these effects can help in developing treatments for brain injuries or diseases (Huang et al., 2018).

Anti-Zn2+-Toxicity and Neuroprotective Effects

Research has also been conducted on the anti-Zn2+-toxicity and neuroprotective effects of 4-Hydroxybenzyl alcohol, a compound structurally related to 4-Hydroxyglibenclamide. This study showed the compound's protective effects against Zn2+-toxicity in neurons and astrocytes, contributing to its neuroprotective effects in the postischemic brain (Luo et al., 2018).

properties

IUPAC Name

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWSGCQEWOOQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177737, DTXSID601308718
Record name 4-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyglibenclamide

CAS RN

23155-04-6, 23155-00-2
Record name 4′-Hydroxyglibenclamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23155-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-Hydroxyglyburide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyglibenclamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYGLYBURIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
ML Dahl‐Puustinen, C Alm, L Bertilsson… - British Journal of …, 1990 - Wiley Online Library
… by hplc Thirty-six ± 6% (mean ± sd, n = 15) of the givendose of glibenclamide was excreted in 48 h urine as hydroxylated metabolites, 27 ± 4% as trans-4-hydroxyglibenclamide and 8 ± …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
J Östman, S Sjöberg, E Thunberg, R Gunnarsson… - researchgate.net
… In the present study, two major metabolites, trans-4hydroxyglibenclamide and cis-3-hydroxyglibenclamide, were found in the urine, whereas the parent compound and an unidentified …
Number of citations: 0 www.researchgate.net
JJ Lilja, M Niemi, H Fredrikson… - British journal of clinical …, 2007 - Wiley Online Library
… The hydroxyglibenclamide measured in the present study probably is the major metabolite, 4-hydroxyglibenclamide, which represents about 80% of glibeclamide metabolites excreted …
Number of citations: 92 bpspubs.onlinelibrary.wiley.com
O Schwarz, C Rosak, PH Althoff, K Schöffling… - Insulin …, 1988 - karger.com
… Therapy was monitored by measuring the excretion of 4-hydroxyglibenclamide in pooled urines from the previous day in both phases of treatment. In the placebo phase the serum …
Number of citations: 1 karger.com
PG Takla - Analytical profiles of drug substances, 1981 - Elsevier
… 4-Hydroxyglibenclamide could be determined qualitatively by a slight modification of the gas chromatograph parameters. The quantitative determination of glibenclamide was carried …
Number of citations: 25 www.sciencedirect.com
SYB Wu, BCH Lung, S Chang, SC Lee… - Journal of clinical …, 1998 - Wiley Online Library
… This is due in part to the accumulation of an active metabolite, 4-hydroxyglibenclamide, especially in the presence of reduced renal function, such as in the elderly ( 12, 13). In Hong …
Number of citations: 14 onlinelibrary.wiley.com
GSN Lau, JCN Chan, PLM Chu… - Annals of …, 1996 - journals.sagepub.com
… Glibenclamide is converted partly to the active metabolite 4-hydroxyglibenclamide, which can accumulate in patients with reduced renal function, such as the elderly.ŧ In these patients, …
Number of citations: 41 journals.sagepub.com
JD Lalau, P Arnouts, A Sharif, ME De Broe - Kidney international, 2015 - Elsevier
… Glibenclamide is converted in the liver to three major metabolites, one of which (4-hydroxyglibenclamide) has ∼15% of the potency of glibenclamide. This metabolite accumulates in …
Number of citations: 159 www.sciencedirect.com
T Tirkkonen - 2010 - utupub.fi
Drug-drug interactions (DDIs) comprise an important cause of adverse drug reactions leading to excess hospitalizations. Drug metabolism is catalyzed by 75% by cytochrome P450 (…
Number of citations: 3 www.utupub.fi
DA Chon, RT Oxman, RS Mullur… - Endocrine Disorders in …, 2019 - Springer
… Glyburide has a long half-life of ~10 h, an active hepatic metabolite (4-hydroxyglibenclamide), and has been associated with severe, prolonged, and more frequent hypoglycemia [15,16,…
Number of citations: 3 link.springer.com

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